(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid
Description
(E)-2-(3-(Trifluoromethyl)cyclohexylidene)acetic acid (molecular formula: C₇H₉F₃O₂, molecular weight: 182.14 g/mol, CAS: EN300-127221) is a cyclohexylidene-substituted acetic acid derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexene ring . The (E)-configuration of the exocyclic double bond introduces rigidity into the structure, which may influence its reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties.
Properties
IUPAC Name |
(2E)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSSULWRABKPS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=CC(=O)O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C/C(=C/C(=O)O)/C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
Industrial production of (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules (Table 1):
Table 1: Key Properties of (E)-2-(3-(Trifluoromethyl)cyclohexylidene)acetic Acid and Analogues
Key Observations:
Trifluoromethyl Benzimidazole Derivatives: The benzimidazole-containing compounds (Table 1, rows 2–3) exhibit higher molecular weights (244.16–244.21 g/mol) due to their aromatic heterocycles. In contrast, the target compound’s cyclohexylidene group provides conformational rigidity but lacks aromaticity, which may reduce π-π stacking interactions critical for protein binding.
Acidity and Electronic Effects: The trifluoromethyl group in the target compound enhances the acidity of its carboxylic acid group compared to non-fluorinated analogs like 1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid. This effect is attributed to the electron-withdrawing nature of -CF₃, stabilizing the deprotonated form .
Bicyclic vs. Monocyclic Systems: The bicyclo[2.1.1]hexane system in 1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid introduces steric hindrance and reduced flexibility compared to the monocyclic cyclohexylidene group in the target compound. This difference may influence solubility and crystallinity .
Physicochemical and Reactivity Comparisons
- Solubility : The benzimidazole derivatives (Table 1, rows 2–3) are likely less soluble in polar solvents due to their aromatic rings, whereas the target compound’s cyclohexylidene group may improve solubility in organic solvents like dichloromethane or THF.
- Reactivity : The conjugated double bond in the cyclohexylidene group may participate in cycloaddition reactions, a feature absent in the benzimidazole or bicyclic analogs. This reactivity could be exploited in synthetic chemistry to build complex frameworks .
- Stability : The benzimidazole derivatives are expected to exhibit greater thermal and oxidative stability due to aromatic stabilization, whereas the target compound’s exocyclic double bond may render it susceptible to isomerization or degradation under harsh conditions .
Biological Activity
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexylidene moiety with a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available cyclohexanone derivatives.
- Reagents : Common reagents include trifluoroacetic anhydride for introducing the trifluoromethyl group.
- Reaction Conditions : The reaction is often carried out under controlled temperatures to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer activities. For instance, studies on related compounds have shown that the introduction of a trifluoromethyl group can lead to improved efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.
- Case Study : A study evaluating isoxazole derivatives found that those with trifluoromethyl substitutions displayed significant anticancer activity, with IC50 values as low as 2.63 μM for certain derivatives . This suggests that this compound may similarly exhibit potent anticancer effects.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in tumor growth and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may also promote programmed cell death through various biochemical pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Isoxazole | 2.63 | Anticancer |
| 4-trifluoromethylindole-3-acetic acid | Indole | TBD | Promotes root formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
